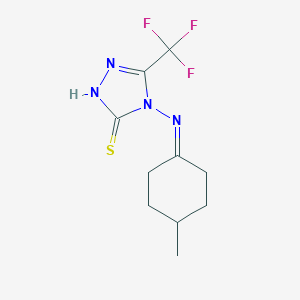
N-(2-butoxyphenyl)-4-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butoxyphenyl)-4-phenoxybutanamide, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BPPB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been studied for its potential use in treating various diseases such as breast cancer, osteoporosis, and cardiovascular diseases.
Mécanisme D'action
N-(2-butoxyphenyl)-4-phenoxybutanamide acts as a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors and modulate their activity. N-(2-butoxyphenyl)-4-phenoxybutanamide can act as an agonist or antagonist depending on the tissue and the type of estrogen receptor it binds to. In breast cancer cells, N-(2-butoxyphenyl)-4-phenoxybutanamide acts as an antagonist and inhibits the growth of cancer cells by blocking the activity of estrogen receptors.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-4-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, N-(2-butoxyphenyl)-4-phenoxybutanamide inhibits the growth of cancer cells by inducing apoptosis and blocking the cell cycle. N-(2-butoxyphenyl)-4-phenoxybutanamide has also been shown to increase bone density and reduce the risk of fractures in postmenopausal women with osteoporosis. In cardiovascular diseases, N-(2-butoxyphenyl)-4-phenoxybutanamide has been shown to reduce the risk of atherosclerosis and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-butoxyphenyl)-4-phenoxybutanamide has several advantages for lab experiments, including its high affinity for estrogen receptors and its selective binding properties. However, N-(2-butoxyphenyl)-4-phenoxybutanamide has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(2-butoxyphenyl)-4-phenoxybutanamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of N-(2-butoxyphenyl)-4-phenoxybutanamide. Another area of research is the identification of new therapeutic applications for N-(2-butoxyphenyl)-4-phenoxybutanamide, such as its potential use in treating other types of cancer or autoimmune diseases. Additionally, more studies are needed to fully understand the mechanism of action of N-(2-butoxyphenyl)-4-phenoxybutanamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-butoxyphenyl)-4-phenoxybutanamide involves a multi-step process that includes the reaction of 2-butoxyphenol with paraformaldehyde to form 2-butoxyphenylacetaldehyde. This intermediate is then reacted with phenoxyacetic acid in the presence of a catalyst to form N-(2-butoxyphenyl)-4-phenoxybutanamide.
Applications De Recherche Scientifique
N-(2-butoxyphenyl)-4-phenoxybutanamide has been extensively studied for its potential use in treating breast cancer. Studies have shown that N-(2-butoxyphenyl)-4-phenoxybutanamide has a high affinity for estrogen receptors and can selectively bind to them, leading to the inhibition of the growth of breast cancer cells. N-(2-butoxyphenyl)-4-phenoxybutanamide has also been studied for its potential use in treating osteoporosis and cardiovascular diseases.
Propriétés
Nom du produit |
N-(2-butoxyphenyl)-4-phenoxybutanamide |
|---|---|
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-(2-butoxyphenyl)-4-phenoxybutanamide |
InChI |
InChI=1S/C20H25NO3/c1-2-3-15-24-19-13-8-7-12-18(19)21-20(22)14-9-16-23-17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,21,22) |
Clé InChI |
PAGLFTPKXHPHHA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2 |
SMILES canonique |
CCCCOC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)
![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)



![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)